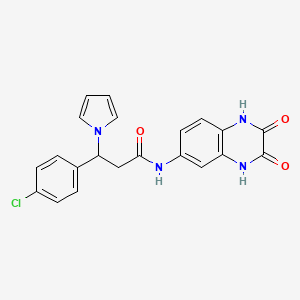

3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide

Beschreibung

3-(4-Chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-chlorophenyl group, a tetrahydroquinoxaline-dione moiety, and a pyrrole ring. The tetrahydroquinoxaline-dione component is notable for its electron-deficient aromatic system, which may enhance binding affinity to biological targets via π-π interactions or hydrogen bonding .

Eigenschaften

Molekularformel |

C21H17ClN4O3 |

|---|---|

Molekulargewicht |

408.8 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-N-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-pyrrol-1-ylpropanamide |

InChI |

InChI=1S/C21H17ClN4O3/c22-14-5-3-13(4-6-14)18(26-9-1-2-10-26)12-19(27)23-15-7-8-16-17(11-15)25-21(29)20(28)24-16/h1-11,18H,12H2,(H,23,27)(H,24,28)(H,25,29) |

InChI-Schlüssel |

FIFROAKNDVNGOA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C=C1)C(CC(=O)NC2=CC3=C(C=C2)NC(=O)C(=O)N3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-chinoxalinyl)-3-(1H-pyrrol-1-yl)propanamid umfasst typischerweise mehrstufige organische Reaktionen. Die Ausgangsmaterialien können 4-Chlorbenzaldehyd, Pyrrol und Chinoxalinderivate umfassen. Übliche Synthesewege können Folgendes beinhalten:

Kondensationsreaktionen: Kombination von 4-Chlorbenzaldehyd mit Pyrrol unter sauren oder basischen Bedingungen.

Cyclisierung: Bildung des Chinoxalinrings durch Cyclisierungsreaktionen unter Einbeziehung geeigneter Vorläufer.

Amidierung: Einführung der Amidgruppe durch Reaktionen mit Aminen oder Amiden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um hohe Ausbeuten und Reinheit zu erreichen. Dies kann Folgendes umfassen:

Katalysatoren: Verwendung von Katalysatoren zur Erhöhung der Reaktionsgeschwindigkeiten.

Lösungsmittel: Auswahl geeigneter Lösungsmittel zum Lösen von Reaktanten und zur Erleichterung von Reaktionen.

Temperatur- und Druckregelung: Aufrechterhaltung optimaler Temperatur- und Druckbedingungen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-N-(2,3-Dioxo-1,2,3,4-tetrahydro-6-chinoxalinyl)-3-(1H-pyrrol-1-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Reaktion mit Oxidationsmitteln unter Bildung oxidierter Produkte.

Reduktion: Reaktion mit Reduktionsmitteln unter Bildung reduzierter Produkte.

Substitution: Durchlaufen nukleophiler oder elektrophiler Substitutionsreaktionen.

Übliche Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinoxalin-N-Oxiden führen, während die Reduktion zu reduzierten Chinoxalinderivaten führen kann.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the notable applications of this compound is its potential as an anticancer agent. Research indicates that compounds with similar structures demonstrate efficacy against various cancer cell lines. For instance:

- Case Study : A related compound exhibited significant inhibitory activity against glioblastoma cells by targeting specific kinases involved in tumor growth. The study highlighted that modifications in the phenyl group enhance anticancer properties due to increased lipophilicity and receptor affinity .

Anticonvulsant Properties

The compound also shows promise in the field of neurology for its anticonvulsant effects.

- Data Table: Anticonvulsant Activity Comparison

| Compound | Effective Dose (mg/kg) | Mechanism of Action |

|---|---|---|

| Compound A | 20 | Sodium channel inhibition |

| Compound B | 24.38 | GABA receptor modulation |

| 3-(4-chlorophenyl)-... | <20 | Not yet fully characterized |

Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to reduced seizure activity in animal models .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression and other diseases.

- Case Study : A study on related compounds showed that they effectively inhibited AKT2/PKBβ kinase activity, which is crucial in glioma malignancy. The findings suggest that similar compounds could be developed for targeted cancer therapies .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound.

Key Findings:

- Substituents on the phenyl ring (such as chlorine) significantly impact biological activity.

- The presence of dioxo and tetrahydroquinoxaline moieties enhances interaction with biological targets.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their bioactivity. Below is a comparative analysis with structurally related compounds:

Key Findings:

Structural Complexity: The target compound’s tetrahydroquinoxaline-dione and pyrrole substituents distinguish it from simpler pyran-based analogues like 11a and 11b.

Synthetic Accessibility : Compounds 11a and 11b are synthesized via straightforward condensation reactions, whereas the target compound likely requires more intricate steps (e.g., protecting-group chemistry for amidation), reducing scalability .

Solubility and Bioavailability : The ester group in 11b improves hydrophilicity compared to the target compound’s chlorophenyl group, which may limit aqueous solubility. However, the chlorophenyl moiety could enhance membrane permeability .

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinyl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic derivative that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features several key structural elements:

- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Dioxo-tetrahydroquinoxaline moiety : This part is crucial for its activity against various biological targets.

- Pyrrole ring : Known for its role in various biological functions and interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial , antifungal , and anticancer properties.

Antimicrobial Activity

A study focused on related compounds with similar structures demonstrated significant antimicrobial effects. For instance, derivatives containing the chlorophenyl group showed promising antifungal activity against strains such as Candida albicans and Aspergillus niger . The mechanism appears to involve disruption of fungal cell wall synthesis.

| Compound | Activity Type | Pathogen/Cell Line | IC50 (µM) |

|---|---|---|---|

| 3-(4-chlorophenyl) | Antifungal | Candida albicans | 15.5 |

| Aspergillus niger | 20.0 | ||

| Antitubercular | Mycobacterium tuberculosis H37Rv | 12.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies indicate that it can inhibit cell proliferation in breast (MCF-7), liver (HepG2), and pancreatic (Panc-1) cancer cells. The mechanism of action may involve the induction of apoptosis through caspase activation pathways .

| Cell Line | Activity Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Anticancer | 8.0 |

| HepG2 | Anticancer | 10.5 |

| Panc-1 | Anticancer | 9.0 |

The biological activity of the compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dioxo moiety may interact with key enzymes involved in metabolic pathways critical for cell survival.

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.

- Antioxidant Properties : Some studies suggest that the presence of the pyrrole ring contributes to antioxidant activity, which may protect normal cells from oxidative stress during treatment.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

- A study involving a series of pyrazole derivatives indicated that modifications similar to those in our compound led to enhanced antifungal and anticancer properties .

- Another investigation into quinoxaline derivatives revealed promising results against various cancer cell lines, supporting the hypothesis that structural variations significantly influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.